

Preliminary Toxicological Profile of Isoniazid (Representing Antitubercular agent-26)

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Compound of Interest

Compound Name: Antitubercular agent-26

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Disclaimer: The following technical guide details the preliminary toxicological profile of Isoniazid (INH). Due to the absence of publicly available data for a compound specifically named "Antitubercular agent-26," Isoniazid, a cornerstone in tuberculosis therapy, is used as a representative agent to fulfill the structural and content requirements of this request.

Executive Summary

Isoniazid (isonicotinic acid hydrazide) is a highly effective first-line antibiotic for the treatment of active Mycobacterium tuberculosis infections.[1] Despite its therapeutic benefits, its clinical use is constrained by a well-documented toxicity profile, primarily characterized by hepatotoxicity and neurotoxicity.[2][3] Acute overdose can lead to severe central nervous system (CNS) effects, including seizures and coma, while chronic use is associated with a risk of liver injury ranging from asymptomatic transaminase elevation to fulminant hepatic failure.[4][5] The toxicity is largely attributed to its complex metabolism, which generates reactive metabolites that can cause cellular damage through oxidative stress, mitochondrial dysfunction, and covalent binding to macromolecules.[4][6] This document provides a summary of the key toxicological findings, detailed experimental protocols for its assessment, and a visualization of its metabolic activation pathway.

Acute and Chronic Toxicity

Acute Toxicity

Acute Isoniazid toxicity primarily targets the central nervous system.[4] Overdose can rapidly lead to a triad of symptoms: recurrent seizures, profound metabolic acidosis, and coma.[7] The onset of symptoms can occur as early as 30 minutes after ingestion.[4] The neurotoxic effects are linked to the inhibition of pyridoxine phosphokinase by INH metabolites, which depletes pyridoxal-5'-phosphate, a crucial cofactor for the synthesis of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[4][8] This depletion leads to a state of CNS hyperexcitability and seizures.[8]

Chronic Toxicity

The most significant concern with chronic Isoniazid therapy is hepatotoxicity.[4][5] A transient and asymptomatic rise in serum transaminases occurs in 15-20% of patients, typically within the first few months of treatment.[4][5] Severe, and potentially fatal, hepatitis is less common but represents a serious risk.[5] The mechanism is idiosyncratic and linked to the production of toxic metabolites.[9] Chronic use can also lead to peripheral neuropathy, particularly in high doses or in patients with nutritional deficiencies, a side effect that is also related to the drug's interference with vitamin B6 metabolism.[2][3]

Quantitative Toxicology Data

The following tables summarize key quantitative data from preclinical and clinical observations.

Table 1: Acute Lethality Data

Species	Route	LD50 (Median Lethal Dose)	Reference
Rat	Oral	160 mg/kg	[10]
Rat	Oral	650 mg/kg	[11]

| Mouse | Intraperitoneal | 100 mg/kg |[11] |

Table 2: Human Acute Toxicity Thresholds

Ingested Dose	Observed Effect	Reference
>1.5 g (~20 mg/kg)	Mild toxicity symptoms (dizziness, nausea) may develop	[4] [8]
>3.0 g (~40 mg/kg)	Seizures, metabolic acidosis, coma	[8]
6-10 g	Potentially fatal	[4]

| 80-150 mg/kg | Severe CNS symptoms, often fatal without treatment |[\[4\]](#)[\[7\]](#) |

Table 3: In Vitro Cytotoxicity

Cell Line	Concentration for Effect	Effect Observed	Reference
HepG2, AHH-1, YAC-1	>26 mM (after 24h)	Induction of apoptosis, mitochondrial membrane potential breakdown, DNA strand breaks	[12] [13]

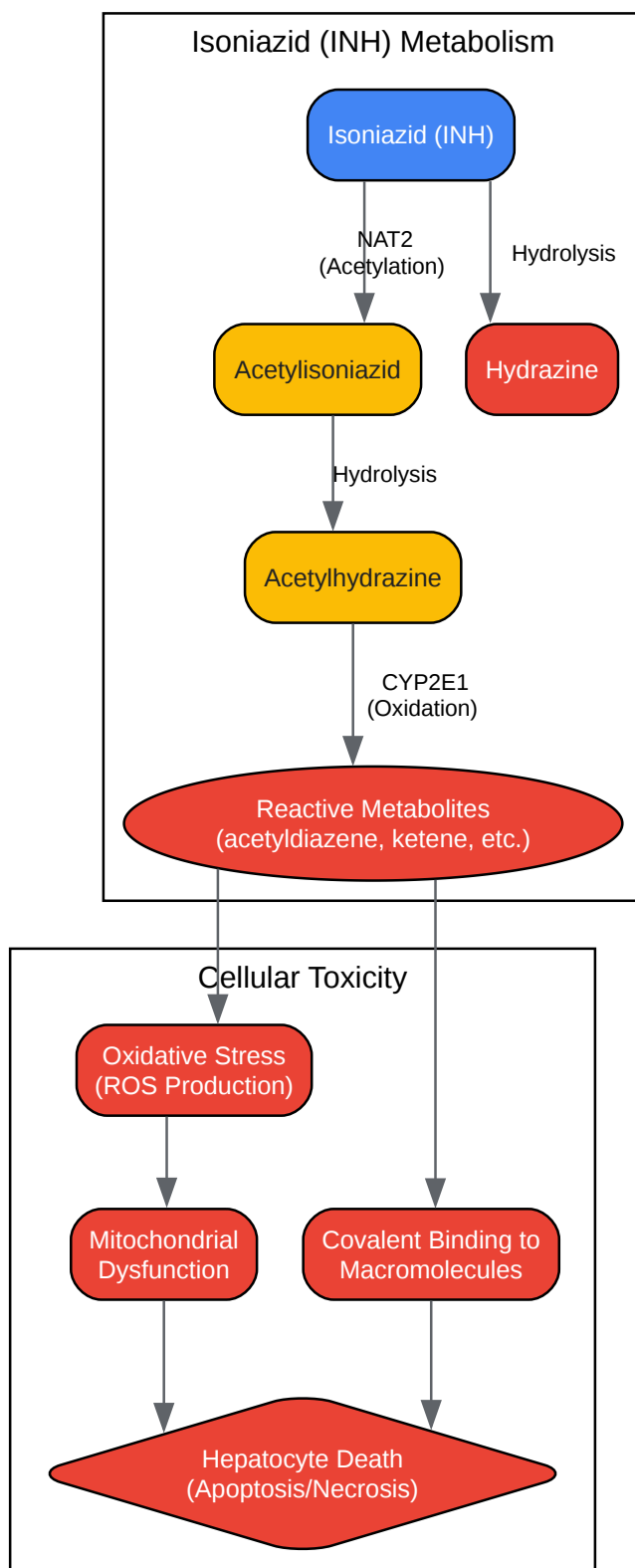
| HepG2 | 13 mM - 52 mM | Dose-dependent cytotoxicity |[\[14\]](#) |

Mechanism of Toxicity & Associated Pathways

The toxicity of Isoniazid is intrinsically linked to its metabolism. The primary pathway involves acetylation by the N-acetyltransferase 2 (NAT2) enzyme, followed by hydrolysis and oxidation by Cytochrome P450 enzymes (primarily CYP2E1).[\[1\]](#)[\[6\]](#)

- Acetylation: INH is acetylated to Acetylisoniazid. The rate of this reaction depends on the individual's NAT2 genotype ("slow" vs. "fast" acetylators).[\[6\]](#)
- Hydrolysis: Acetylisoniazid is hydrolyzed to Acetylhydrazine.[\[4\]](#)

- Oxidation: CYP2E1 oxidizes Acetylhydrazine into highly reactive, toxic intermediates.[\[6\]](#)
These metabolites can covalently bind to liver cell macromolecules, leading to cellular damage, oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.[\[4\]](#)
[\[6\]](#)
- Direct Bioactivation: An alternative hypothesis suggests that INH can also be directly bioactivated by CYP P450 enzymes to a reactive metabolite, which can trigger an immune response in some patients, leading to liver injury.[\[15\]](#)[\[16\]](#)



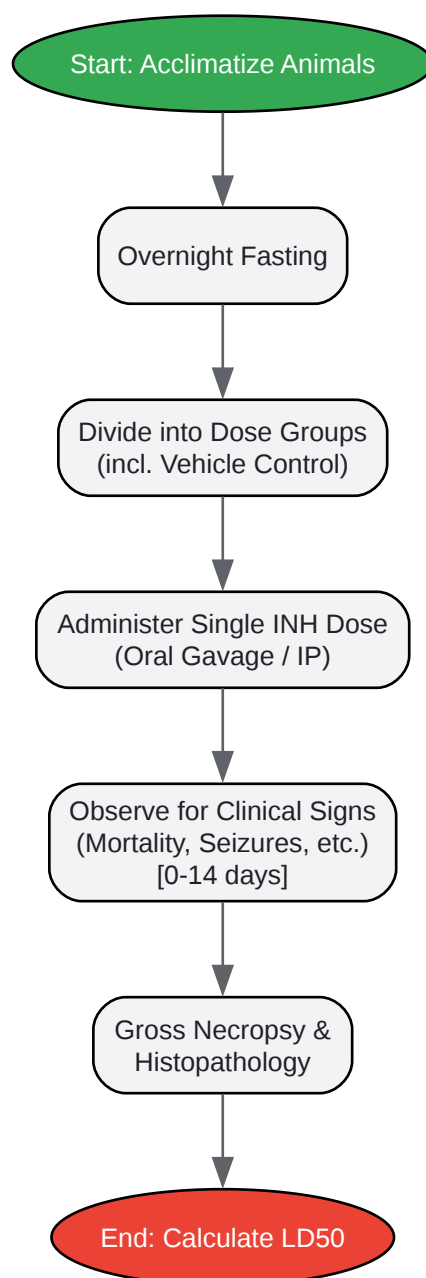
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Caption: Metabolic activation of Isoniazid leading to hepatotoxicity.

Experimental Protocols

In Vivo Rodent Acute Toxicity Study

- Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.
- Species: Wistar rats (250-300 g) or C57BL/6 mice.[\[17\]](#)[\[18\]](#)
- Administration: Isoniazid is dissolved in a suitable vehicle (e.g., saline) and administered as a single dose via oral gavage or intraperitoneal injection.[\[18\]](#)[\[19\]](#) A range of doses is used across different experimental groups.
- Procedure:
 - Animals are fasted overnight prior to dosing.[\[19\]](#)
 - Following administration, animals are observed continuously for the first few hours and then periodically for up to 14 days.
 - Observations include clinical signs of toxicity (e.g., seizures, lethargy, changes in respiration), morbidity, and mortality.
 - Body weights are recorded periodically.
 - At the end of the study, surviving animals are euthanized, and a gross necropsy is performed. Key organs, particularly the liver and brain, may be collected for histopathological analysis.[\[7\]](#)
- Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).



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Caption: Workflow for an in vivo rodent acute toxicity study.

Bacterial Reverse Mutation Assay (Ames Test)

- Objective: To assess the mutagenic potential of Isoniazid and its metabolites.
- Principle: The test uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth.[20] A positive

result (mutagenicity) is indicated when the test substance causes a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-deficient medium.[20][21]

- Methodology:
 - Strains: Salmonella typhimurium strains sensitive to different types of mutations are used (e.g., TA100, TA1535 for base-pair substitutions).[22][23]
 - Metabolic Activation: Since Isoniazid is a promutagen, the assay is run both with and without a metabolic activation system (S9 fraction), which is a liver homogenate from Aroclor- or phenobarbital-induced rats, containing CYP450 enzymes.[22][24]
 - Procedure (Plate Incorporation Method):
 - A small volume of the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer are added to molten top agar.[24][25]
 - The mixture is briefly vortexed and poured onto the surface of a minimal glucose agar plate (lacking histidine).[25]
 - Plates are incubated at 37°C for 48-72 hours.[25]
 - Controls: A negative (vehicle) control and a known positive control mutagen for each strain (with and without S9) are run concurrently.[25]
- Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the negative control plates. A significant, dose-dependent increase in the number of revertants (typically 2-fold or greater over background) indicates a mutagenic effect.[20]

In Vitro Cytotoxicity Assay (HepG2 Cells)

- Objective: To determine the direct cytotoxic effect of Isoniazid on a human liver-derived cell line.
- Cell Line: Human hepatoma cell line HepG2 is commonly used.[12][26]

- Methodology:
 - Cell Culture: HepG2 cells are cultured in appropriate media and seeded into 96-well plates at a predetermined density.[\[26\]](#)
 - Treatment: Cells are exposed to a range of Isoniazid concentrations for a specified duration (e.g., 24, 48 hours).
 - Viability Assessment (MTT Assay):
 - After incubation, MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazoliumbromide) is added to each well.
 - Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.
 - The formazan is solubilized, and the absorbance is read on a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[\[26\]](#)
 - Apoptosis Assessment (Annexin V/PI Staining):
 - Treated cells are harvested and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).
 - The cell populations (viable, early apoptotic, late apoptotic, necrotic) are quantified using flow cytometry.[\[12\]](#)[\[13\]](#)

Genotoxicity and Mutagenicity

Studies have shown that Isoniazid itself has weak direct mutagenic activity.[\[22\]](#)[\[23\]](#) However, it is considered a promutagen, as its metabolic activation leads to the formation of genotoxic compounds.[\[22\]](#) The metabolite hydrazine, in particular, has been implicated in its mutagenic effects.[\[22\]](#) In the Ames test, Isoniazid's mutagenic activity is significantly increased in the presence of a liver homogenate (S9 mix).[\[22\]](#) It has also been shown to induce DNA-excision repair in hepatocytes, indicating it can cause DNA damage that triggers cellular repair mechanisms.[\[27\]](#)

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